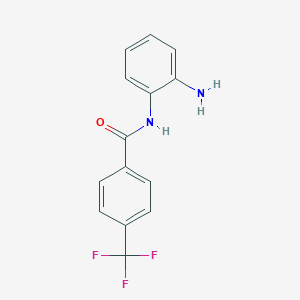

N-(2-aminophenyl)-4-(trifluoromethyl)benzamide

Overview

Description

“N-(2-aminophenyl)-4-(trifluoromethyl)benzamide” is a chemical compound that has been used in the synthesis of secondary amides . It’s notable for its role in pharmaceutical applications, particularly due to the recuperation of the leaving group as a carbonylated N-heterocycle .

Synthesis Analysis

The synthesis of secondary amides has been successfully developed utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . This method involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . The protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve the synthesis of secondary amides . This process involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation .Scientific Research Applications

Histone Deacetylase Inhibition and Anticancer Activity

N-(2-Aminophenyl)-4-(trifluoromethyl)benzamide derivatives have been explored for their potential in cancer treatment. One study discusses the synthesis of a compound similar to this compound, MGCD0103, which is a histone deacetylase (HDAC) inhibitor. This compound exhibits selective inhibition of HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis, suggesting potential as an anticancer drug (Zhou et al., 2008). Another study describes various analogs of N-(2-aminophenyl)-4-(trifluoromethyl)benzamides, which show promise in inhibiting HDAC1, upregulating tumor suppressor p21 expression, and inhibiting human cancer cell proliferation (Fréchette et al., 2008).

Antioxidant Properties

Amino-substituted benzamides, including derivatives of this compound, have shown potential as antioxidants. Their electrochemical oxidation mechanisms, essential for understanding their free radical scavenging activity, have been studied in-depth. These compounds undergo complex, pH-dependent oxidation processes, contributing to their antioxidant activities (Jovanović et al., 2020).

Polymer Synthesis

This compound derivatives have been used in polymer synthesis. For instance, a study involving the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity utilized a derivative of this compound. This research opens avenues in creating well-defined aromatic polyamides and block copolymers (Yokozawa et al., 2002).

Thin-Film Composite Membranes

In the field of membrane science, a novel triamine derivative of this compound was used to create thin-film composite reverse osmosis membranes. These membranes demonstrated increased flux and hydrophilicity, indicating potential applications in water purification technologies (Wang et al., 2010).

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of secondary amides , which are prevalent in many biologically active compounds and pharmaceuticals.

Mode of Action

The compound N-(2-aminophenyl)-4-(trifluoromethyl)benzamide interacts with its targets through a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This process allows the synthesis of secondary amides from easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .

Biochemical Pathways

The compound plays a role in the synthesis of secondary amides , which are involved in various biochemical pathways due to their prevalence in biologically active compounds.

Result of Action

The result of the action of this compound is the synthesis of secondary amides . Notably, the leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .

Action Environment

The synthesis process involving this compound features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates , suggesting that it may be robust against various environmental conditions.

Properties

IUPAC Name |

N-(2-aminophenyl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c15-14(16,17)10-7-5-9(6-8-10)13(20)19-12-4-2-1-3-11(12)18/h1-8H,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPFTDIQDFVVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B394894.png)

![7-NITRO-3-[(E)-[2-(2,2,3-TRIMETHYLCYCLOPENT-3-EN-1-YL)ETHYLIDENE]AMINO]-2-[(2,2,3-TRIMETHYLCYCLOPENT-3-EN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B394895.png)

![N-(2,4-dimethylphenyl)-2-[2-methyl-3-(2-methylphenyl)-4-oxo-1H-quinazolin-2-yl]acetamide](/img/structure/B394896.png)

![4-{[2-(4-Methylphenoxy)ethyl]sulfanyl}quinazoline](/img/structure/B394902.png)

![4-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}quinazoline](/img/structure/B394904.png)

![13-(methoxymethyl)-11-methyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B394905.png)

![1-(4-Methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B394907.png)